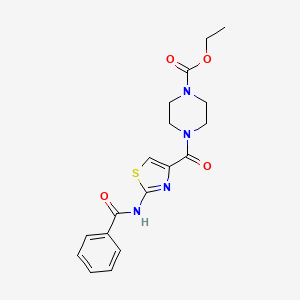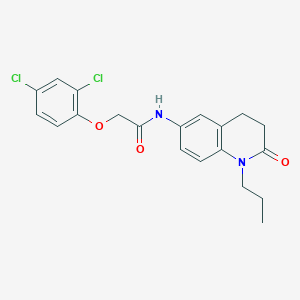
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate (PPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound derived from the condensation of a piperazine derivative and a benzothiazole derivative. PPA has been used in a variety of experimental studies, including those related to its potential pharmacological effects.
科学研究应用
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate has been widely used in scientific research, particularly in the fields of pharmacology and toxicology. It has been used to investigate the effects of various drugs on the human body, as well as the mechanisms of action of those drugs. Additionally, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate has been used to study the effects of various environmental toxins on the human body. It has also been used in the study of cancer, cardiovascular disease, and neurological disorders.
作用机制
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate is not fully understood. However, it is believed to interact with enzymes and receptors in the body, such as the GABA-A receptor, to modulate the release of neurotransmitters in the brain. Additionally, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate has been shown to interact with the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and improve cognitive performance. Additionally, it has been shown to reduce inflammation and improve wound healing. It has also been shown to have anti-tumor effects in some studies.
实验室实验的优点和局限性
The main advantage of using 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, its mechanism of action is relatively well-understood, making it easier to study its effects in a controlled setting. However, there are some limitations to using 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate in laboratory experiments. For example, its effects on humans are not well-understood, so it is difficult to extrapolate the results of animal studies to humans. Additionally, its effects can vary depending on the dosage and the species being studied, which can make it difficult to draw reliable conclusions from experiments.
未来方向
There are a number of potential future directions for 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate research. For example, further research could be conducted to better understand its effects on humans, as well as its potential therapeutic applications. Additionally, further research could be conducted to understand its mechanism of action in more detail, as well as its potential interactions with other drugs and environmental toxins. Additionally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer and neurological disorders. Finally, further research could be conducted to explore its potential use as a diagnostic tool.
合成方法
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate is synthesized through a condensation reaction between 2-amino-4-phenylpiperazine and 1,3-benzothiazol-6-yl 2-phenoxyacetate. This reaction is catalyzed by a base, such as sodium hydroxide, and requires an aqueous solvent, such as water or ethanol. The reaction is typically conducted at room temperature and takes several hours to complete.
属性
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-24(18-30-20-9-5-2-6-10-20)31-21-11-12-22-23(17-21)32-25(26-22)28-15-13-27(14-16-28)19-7-3-1-4-8-19/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVPPDSXLYPKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488977.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488982.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)
![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6489007.png)
![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)
![N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489014.png)
![5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489022.png)


![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489067.png)
![N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide](/img/structure/B6489068.png)